6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDSVBISZZFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile derivative can yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine-Pyrazole Carbonitrile Family
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electronic Effects : The nitrile group at the 3-position of pyridine enhances electrophilicity, facilitating interactions with kinase ATP-binding pockets. This feature is conserved across analogues like Selpercatinib and 54a .
- Steric Modifications : Substituents on the pyrazole ring (e.g., methyl in this compound vs. trifluoromethyl in 54a) alter steric bulk and hydrophobicity, impacting target selectivity. For instance, 54a’s trifluoromethyl group improves GLUT1 binding affinity compared to simpler methyl derivatives .
- Thermal Stability: Melting points correlate with structural rigidity. Dihydropyrano-pyrazole derivatives (e.g., 4a, 3s) exhibit higher melting points (>170°C) due to fused ring systems, whereas simpler pyridine-pyrazole nitriles lack such data .
Pharmacological and Kinetic Comparisons
- RET Kinase Inhibition : this compound serves as a core structure in patented RET inhibitors (e.g., Formula I in ). Its derivative, Selpercatinib, incorporates additional bicyclic amines and hydroxypropoxy groups, enhancing potency (IC₅₀ < 1 nM) and oral bioavailability .
- Metabolic Stability: Pyridine-pyrazole nitriles with electron-withdrawing groups (e.g., CN in this compound) exhibit slower hepatic clearance compared to dihydropyrano-pyrazoles, as seen in 4a .
Biological Activity
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by data from recent studies.
- Chemical Formula : C10H8N4
- CAS Number : 1274893-20-7
- Molecular Weight : 188.2 g/mol
The compound features a pyridine ring substituted with a pyrazole moiety and a cyano group, contributing to its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, research indicates that pyrazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy:
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 16.1 | |
| Compound B | Staphylococcus aureus | 15.0 | |
| Compound C | Pseudomonas aeruginosa | 14.5 |
These results suggest that the incorporation of pyrazole rings enhances the lipophilicity and permeability of the compounds across bacterial membranes.
Antifungal Activity
This compound has also demonstrated antifungal activity. A comparative study indicated that certain pyrazole derivatives exhibited potent antifungal effects against strains such as Candida albicans and Aspergillus niger. The effectiveness can be attributed to their ability to disrupt fungal cell membranes:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Candida albicans | 8 µg/mL | |
| Compound E | Aspergillus niger | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that it inhibits lactate dehydrogenase (LDH) activity, a key enzyme involved in cancer metabolism:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MiaPaCa2 | <0.05 | LDH inhibition | |
| A673 | <0.1 | Induction of apoptosis |
The ability to inhibit LDH suggests a potential for targeting cancer cell metabolism, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). The compound's efficacy was evaluated using carrageenan-induced paw edema models:
These findings highlight the compound's potential as an anti-inflammatory agent with a favorable safety profile.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives, including this compound:
- Study on Anticancer Effects : A study involving MiaPaCa2 pancreatic cancer cells demonstrated significant inhibition of cell proliferation upon treatment with the compound, correlating with increased apoptosis markers.
- Evaluation of Antifungal Properties : Another study assessed the antifungal efficacy against clinical isolates of Candida species, revealing promising results that warrant further investigation into clinical applications.
Q & A
Q. What are the primary synthetic routes for 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile?
The compound can be synthesized via condensation or cyclization reactions. A key method involves reacting pyrazol-4-ylmethylene malononitrile with aryl ketones (e.g., acetone) in the presence of sodium methoxide/ethoxide, yielding substituted pyridine-3-carbonitriles . Alternatively, cyclization with ammonium acetate under reflux conditions generates amino-substituted derivatives . For example, details a route where malononitrile derivatives are cyclized with acetone and ammonium acetate to form 3-amino-6-methylpyridine-2-carbonitriles, which can be adapted for target compound synthesis.
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR identify substituents and regiochemistry. For instance, pyrazole protons resonate at δ 7.54–7.58 ppm, while the pyridine carbonitrile group shows a distinct CN peak near δ 115–121 ppm .
- IR Spectroscopy : The nitrile (CN) stretch appears as a strong absorption band at ~2230 cm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., HRMS-EI for similar compounds shows [M] at m/z 238.0961) .
Q. What functional groups dictate reactivity in this compound?
- The pyrazole ring (1-methyl substitution) influences steric and electronic properties, affecting nucleophilic substitution or cross-coupling reactions.
- The pyridine-3-carbonitrile moiety is electrophilic, enabling reactions at the nitrile group (e.g., hydrolysis to carboxylic acids) or the pyridine nitrogen (e.g., coordination with metal catalysts) .
Advanced Research Questions
Q. How can contradictions in synthetic yields between methods be resolved?
Discrepancies often arise from reaction conditions. For example:
- Catalyst/base choice : Sodium methoxide () vs. piperidine () alters reaction kinetics and byproduct formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Temperature control : Reflux vs. room temperature impacts intermediate stability. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .
Q. What methodologies assess the compound’s biological activity (e.g., kinase inhibition)?
- In vitro assays : Use kinase inhibition panels (e.g., mTOR/p70S6K pathways) to evaluate anti-proliferative effects, as demonstrated for pyridine-3-carbonitrile derivatives in prostate cancer models .
- Molecular docking : Simulate binding affinity to target proteins (e.g., autophagy-related kinases) using software like AutoDock Vina. highlights autophagy induction as a key mechanism for related compounds.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with trifluoromethyl) to enhance solubility or potency .
Q. How can structural modifications improve pharmacological properties?
- Bioisosteric replacement : Substitute the pyrazole methyl group with electron-withdrawing groups (e.g., Cl, CF) to modulate metabolic stability .
- Prodrug strategies : Convert the nitrile to an amide or ester for enhanced bioavailability, as seen in for pyrano[2,3-c]pyrazole derivatives.
- Hybridization : Attach pharmacophores like triazoles () or pyrrolidines () to target multiple pathways.
Q. How are computational methods used to predict reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
